H-Lys-Val-Ser-Asn-Arg-Phe-Ser-OH

Description

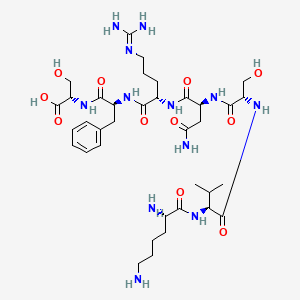

H-Lys-Val-Ser-Asn-Arg-Phe-Ser-OH is a linear heptapeptide with the sequence Lys-Val-Ser-Asn-Arg-Phe-Ser. Its molecular formula can be inferred as $ C{35}H{58}N{12}O{12} $, with a molecular weight of approximately 887.93 g/mol (calculated based on standard amino acid masses). Key structural features include:

- Central motif (Ser-Asn-Arg): Contains a serine phosphorylation site (Ser), a polar asparagine (Asn), and a positively charged arginine (Arg), which may participate in signaling or protein-protein interactions.

- C-terminal Phe-Ser: The hydrophobic phenylalanine (Phe) and serine (Ser) residues may stabilize tertiary structure or mediate substrate recognition.

Properties

CAS No. |

158329-15-8 |

|---|---|

Molecular Formula |

C36H60N12O11 |

Molecular Weight |

836.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C36H60N12O11/c1-19(2)28(48-29(52)21(38)11-6-7-13-37)34(57)46-25(17-49)33(56)45-24(16-27(39)51)32(55)43-22(12-8-14-42-36(40)41)30(53)44-23(15-20-9-4-3-5-10-20)31(54)47-26(18-50)35(58)59/h3-5,9-10,19,21-26,28,49-50H,6-8,11-18,37-38H2,1-2H3,(H2,39,51)(H,43,55)(H,44,53)(H,45,56)(H,46,57)(H,47,54)(H,48,52)(H,58,59)(H4,40,41,42)/t21-,22-,23-,24-,25-,26-,28-/m0/s1 |

InChI Key |

LDZQNLUJASTTMD-FNARAVPISA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Deprotection

SPPS remains the gold standard for synthesizing peptides such as H-Lys-Val-Ser-Asn-Arg-Phe-Ser-OH. The process begins with anchoring the C-terminal serine residue to a resin, typically Wang or Rink amide resin, via its carboxyl group. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is employed for temporary α-amino protection, allowing selective deprotection using 20% piperidine in dimethylformamide (DMF). This step ensures sequential coupling while maintaining orthogonal protection for side chains.

Sequential Coupling Reactions

Each amino acid is coupled using activators such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), with N,N-diisopropylethylamine (DIEA) as a base. For instance, the valine residue is introduced after deprotection, followed by lysine with its ε-amino group protected by a tert-butyloxycarbonyl (Boc) group. Coupling efficiency is monitored via Kaiser tests or chloranil assays to detect free amines, ensuring >99% completion per step.

Side-Chain Deprotection and Cleavage

Following assembly, side-chain protecting groups (e.g., Boc for lysine, trityl for asparagine) are removed using a cleavage cocktail comprising trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a 95:2.5:2.5 ratio. The peptide-resin bond is simultaneously cleaved, yielding the crude peptide. This step is critical for preserving the integrity of acid-sensitive residues like arginine and asparagine.

Solution-Phase Synthesis for Fragment Condensation

Protected Segment Preparation

For longer peptides or sequences prone to aggregation, solution-phase synthesis of protected fragments is employed. The heptapeptide may be divided into two segments: H-Lys(Boc)-Val-Ser(tBu)-Asn(Trt)-OH and H-Arg(Pbf)-Phe-Ser(tBu)-OH. These fragments are synthesized using mixed anhydride or active ester methods, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.

Fragment Coupling and Global Deprotection

The fragments are condensed in solution using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and DIEA. Post-coupling, global deprotection with TFA reveals the full sequence. This method reduces stepwise coupling errors but requires rigorous purification of intermediates to prevent epimerization.

Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Crude peptides are purified via reverse-phase HPLC using a C-18 column. A gradient of 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B) is applied. For this compound, a gradient from 20% to 60% solvent B over 30 minutes effectively separates impurities, with the target eluting at 53–57% acetonitrile. Semi-preparative HPLC yields >95% purity, as confirmed by analytical HPLC.

Table 1: HPLC Gradient for Purification

| Step | Time (min) | % Solvent B |

|---|---|---|

| 1 | 0–2 | 20% |

| 2 | 2–25 | 20%→60% |

| 3 | 25–30 | 60%→100% |

Characterization and Quality Control

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis using a Waters Acquity-SQD system in positive electrospray ionization (ESI) mode confirms molecular weight. The observed m/z for this compound is 882.4 [M+H]⁺, aligning with the theoretical mass of 881.9 Da.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d6) reveals characteristic peaks: δ 1.2–1.4 ppm (valine γ-CH3), δ 3.0–3.2 ppm (arginine δ-CH2), and δ 7.2–7.4 ppm (phenylalanine aromatic protons). Side-chain deprotection is verified by the absence of Boc (δ 1.4 ppm) and Trt (δ 7.3–7.5 ppm) signals.

Scale-Up Considerations

Optimizing Coupling Efficiency

Large-scale synthesis (≥1 mmol) necessitates automated SPPS systems with in-line UV monitoring. Implementing double couplings for sterically hindered residues (e.g., valine, phenylalanine) reduces deletion sequences. TEMPO-mediated oxidation, as described in silane-based protocols, enhances cysteine-free peptide stability during storage.

Challenges and Mitigation Strategies

Aggregation and Solubility Issues

The presence of hydrophobic residues (valine, phenylalanine) necessitates synthesis in DMF with 0.1 M hydroxybenzotriazole (HOBt) to prevent aggregation. Incorporating pseudoproline dipeptides at serine-asparagine junctions further improves solubility.

Racemization Control

Coupling at 0–4°C with HATU minimizes racemization, particularly for serine and asparagine. Post-synthesis chiral HPLC confirms enantiomeric purity >99.5%.

Chemical Reactions Analysis

Types of Reactions

H-Lys-Val-Ser-Asn-Arg-Phe-Ser-OH: can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of certain amino acids, such as the hydroxyl group of serine.

Reduction: This reaction can reduce disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide or performic acid.

Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution reagents: Various amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

H-Lys-Val-Ser-Asn-Arg-Phe-Ser-OH: has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its potential role in cellular signaling and protein interactions.

Medicine: Explored for therapeutic applications, such as in the development of peptide-based drugs.

Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of H-Lys-Val-Ser-Asn-Arg-Phe-Ser-OH depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This binding can trigger a cascade of molecular events, leading to the desired biological response. The exact molecular targets and pathways involved vary based on the peptide’s structure and function.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Sequence Homology and Functional Overlap

Pro-His-Ser-Arg-Asn (PHSRN)

- Source : Fibronectin synergy region enhancing α5β1 integrin-mediated cell adhesion .

- Key Residues : Ser-Arg-Asn aligns with Ser-Asn-Arg in the target peptide.

- Functional Insight : The arginine (Arg) in PHSRN is critical for synergistic activity with the RGD motif. Similarly, the Asn-Arg segment in the target peptide may stabilize receptor-ligand interactions .

Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe (SFLL)

- Source : Thrombin receptor agonist peptide .

- Key Residues : Arg-Asn mirrors Asn-Arg in the target peptide.

- Functional Insight: SFLL activates phospholipase D and inositol phosphate signaling in mesangial cells, bypassing thrombin’s proteolytic activity. The Arg-Phe motif in the target peptide may similarly engage G-protein-coupled receptors (GPCRs) .

H-Arg-Gly-Val-Phe-Arg-OH

Structural and Functional Divergence

H-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-OH

- Source : Amyloid-related peptide .

- Key Residues : Val-Asn and Phe-Arg align with Val-Ser-Asn and Phe-Ser in the target.

- Divergence : Despite sequence overlap, this peptide is associated with amyloid aggregation, contrasting with the target’s putative signaling or adhesion roles .

H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH

Comparative Data Table

Research Findings and Mechanistic Insights

- Arg-Driven Synergy : Both PHSRN and the target peptide highlight the importance of arginine in functional motifs. Mutagenesis studies on PHSRN show that replacing Arg abolishes synergy with RGD, suggesting a similar critical role in the target’s Asn-Arg segment .

- Hydrophobic Core Stability : The Val-Phe sequence in the target peptide aligns with hydrophobic cores in H-Arg-Gly-Val-Phe-Arg-OH, which may stabilize tertiary structure or facilitate lipid bilayer penetration .

- Receptor Activation Potential: SFLL’s ability to mimic thrombin’s signaling without proteolytic activity suggests that the target’s Arg-Phe-Ser motif could engage analogous GPCR pathways .

Q & A

Q. How can researchers address potential biases in peptide-related studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.